1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine
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Overview
Description
1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine is a complex heterocyclic compound It features a unique structure that combines a cyclopenta[d]pyrimidine ring with a pyrazolo[1,5-a]pyrimidine moiety, connected through a piperazine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine involves multiple steps. One common approach is the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents to form the cyclopenta[d]pyrimidine core . The final step involves the coupling of the two heterocyclic systems via a piperazine linker under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide in butanol for substitution reactions.
Solvents: Dimethylformamide (DMF) and xylene for various reactions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.
Substituted Derivatives: Formed from substitution reactions.
Cyclized Products: Formed from further cyclization reactions.
Scientific Research Applications
1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and protein tyrosine kinases.
Biological Studies: The compound is used in studies exploring its antiproliferative, antimicrobial, and anti-inflammatory properties.
Drug Development: It serves as a lead compound in the development of new therapeutic agents for cancer and other diseases.
Mechanism of Action
The mechanism of action of 1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine involves the inhibition of specific molecular targets:
Kinase Inhibition: The compound binds to the active site of kinases, inhibiting their activity and thereby blocking cell cycle progression and inducing apoptosis in cancer cells.
Molecular Pathways: It affects pathways involving cyclin-dependent kinases and protein tyrosine kinases, leading to the disruption of cellular signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity and are used in similar medicinal chemistry applications.
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and kinase inhibitory properties.
Uniqueness
1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine is unique due to its dual heterocyclic structure, which provides a versatile scaffold for the development of novel therapeutic agents. Its ability to undergo various chemical modifications further enhances its potential in drug discovery .
Properties
Molecular Formula |
C18H21N7S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
5-[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H21N7S/c1-26-18-20-14-4-2-3-13(14)17(22-18)24-11-9-23(10-12-24)15-6-8-25-16(21-15)5-7-19-25/h5-8H,2-4,9-12H2,1H3 |
InChI Key |
VTZAZJQDVXOLNM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC5=CC=NN5C=C4 |
Origin of Product |
United States |
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